molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3

5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B6603341
CAS No.: 2361645-52-3
M. Wt: 226.07 g/mol
InChI Key: ZSUSHPWBPHRRTN-UHFFFAOYSA-N
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Description

5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C8H8BrN3. It is a derivative of pyrazolo[3,4-c]pyridine, characterized by the presence of bromine and methyl groups at specific positions on the pyrazolo and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the desired methyl groups at the 2 and 7 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various functional groups at the bromine position .

Scientific Research Applications

5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor and its potential in material science applications highlight its versatility and importance in research .

Properties

IUPAC Name

5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUSHPWBPHRRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CN(N=C12)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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